molecular formula C17H17NO6S B5978234 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate

4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate

Cat. No. B5978234
M. Wt: 363.4 g/mol
InChI Key: GDAOANMMGBMUFG-UHFFFAOYSA-N
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Description

4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate, also known as MSAP, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). MSAP is a white crystalline powder that is soluble in organic solvents and slightly soluble in water.

Mechanism of Action

4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate inhibits the activity of COX-2 by binding to its active site and blocking the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of inflammatory mediators and a reduction in pain and inflammation. 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has been shown to have anti-inflammatory, analgesic, and antitumor effects in animal models. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum and tissues of animals with induced inflammation. 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has also been shown to reduce the levels of prostaglandins and leukotrienes, which are mediators of inflammation and pain. In addition, 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has been reported to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, and it has been shown to have potent anti-inflammatory, analgesic, and antitumor effects in animal models. However, 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain assays. In addition, the mechanism of action of 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate. One direction is to investigate the mechanism of action of 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate in more detail, in order to better understand its anti-inflammatory, analgesic, and antitumor effects. Another direction is to explore the potential applications of 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, further research is needed to optimize the synthesis and purification of 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate, in order to make it more suitable for use in lab experiments.

Synthesis Methods

4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate can be synthesized by reacting 4-aminophenyl acetate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has been used in scientific research as a potential anti-inflammatory and analgesic agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has also been reported to have antitumor activity and to induce apoptosis in cancer cells.

properties

IUPAC Name

[4-[acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-12(19)18(14-4-6-16(7-5-14)24-13(2)20)25(21,22)17-10-8-15(23-3)9-11-17/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAOANMMGBMUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate

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